molecular formula C9H10F3N B2817749 3-(2,4,5-Trifluorophenyl)propan-1-amine CAS No. 1057679-68-1

3-(2,4,5-Trifluorophenyl)propan-1-amine

Cat. No.: B2817749
CAS No.: 1057679-68-1
M. Wt: 189.181
InChI Key: BXGCOXDZBVWSTQ-UHFFFAOYSA-N
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Description

3-(2,4,5-Trifluorophenyl)propan-1-amine is a fluorinated aromatic amine with the molecular formula C₉H₁₀F₃N and a molecular weight of 187.18 g/mol. The compound features a propane chain substituted at the third carbon with a 2,4,5-trifluorophenyl group and an amine group at the terminal position. Its structural uniqueness lies in the trifluorinated aromatic ring, which enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-(2,4,5-trifluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5H,1-3,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGCOXDZBVWSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trifluorophenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4,5-trifluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of 3-(2,4,5-Trifluorophenyl)propan-1-amine may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used in hydrogenation reactions to facilitate the reduction steps .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trifluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives of the trifluorophenyl group .

Scientific Research Applications

3-(2,4,5-Trifluorophenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-(2,4,5-Trifluorophenyl)propan-1-amine and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis/Purity Notes Reference
3-(2,4,5-Trifluorophenyl)propan-1-amine C₉H₁₀F₃N 187.18 - 2,4,5-Trifluorophenyl group on C3 of propane
- Terminal amine group
Not explicitly detailed; chiral analogs synthesized via reductive amination
(R)-1-(2,4,5-Trifluorophenyl)propan-1-amine C₉H₁₀F₃N 187.18 - Amine group on C1 of propane
- Chiral (R)-configuration
Chiral synthesis reported; potential enantioselective activity differences
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C₁₆H₁₈FN 243.32 - 3-Fluoro-4-methylphenyl on C1
- Phenyl group on C3 of propane
Higher molecular weight; longer carbon chain may impact bioavailability
N-(3-(Pyridin-2-yl)propyl)-5-(3,4,5-trifluorophenyl)oxazole-4-carboxamide (OCM-34) C₂₀H₁₇F₃N₄O₂ 426.37 - Oxazole-carboxamide core
- Pyridinylpropylamine side chain
Synthesized with >95% HPLC purity; used in kinase inhibitor development
3-Chloro-1-fluoro-1-(2,4,5-trifluorophenyl)propanamine C₉H₈ClF₄N 257.62 - Chloro and fluoro substituents on propane chain
- Same aromatic ring as target
Increased halogenation may alter electronic properties

Key Comparative Insights

Stereochemical Variations :

  • The (R)-enantiomer of 1-(2,4,5-trifluorophenyl)propan-1-amine () highlights the role of stereochemistry. While both enantiomers share the same molecular formula, the (R)-configuration may confer distinct binding affinities in chiral environments (e.g., enzyme active sites) .

Substituent Effects: Fluorine Positioning: Compounds like 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine () demonstrate that altering fluorine substitution patterns (e.g., mono- vs. trifluoro) and adding methyl groups significantly impacts lipophilicity and steric bulk. This could influence membrane permeability and target engagement .

Functional Group Additions :

  • OCM-34 () incorporates an oxazole-carboxamide moiety linked to a pyridinylpropylamine chain. This complexity increases molecular weight but improves selectivity for kinase targets (e.g., GSK-3β inhibition), underscoring the value of hybrid structures in drug design .

Synthetic Accessibility :

  • High-purity (>95% HPLC) synthesis of analogs like OCM-34 () suggests robust methodologies for coupling fluorinated aromatic amines to heterocyclic cores. In contrast, the chiral synthesis of (R)-1-(2,4,5-trifluorophenyl)propan-1-amine may require enantioselective techniques (e.g., chiral catalysts), adding complexity .

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